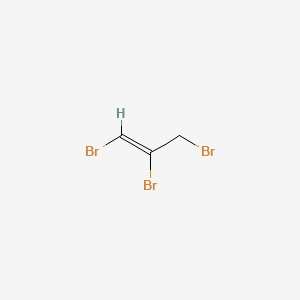
1,2,3-Tribromopropene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tribromopropene is an organic compound with the molecular formula C3H5Br3. It is a colorless to light yellow liquid that is known for its high density and relatively high boiling point. This compound is part of the bromoalkane family and is often used in various chemical reactions due to its reactivity.
准备方法
1,2,3-Tribromopropene can be synthesized through several methods. One common synthetic route involves the bromination of allyl bromide. This reaction typically requires a brominating agent such as bromine (Br2) and a catalyst like iron (Fe) to facilitate the addition of bromine atoms to the propene backbone. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production of this compound may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial synthesis.
化学反应分析
1,2,3-Tribromopropene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions and can lead to the formation of a wide range of substituted products.
Elimination Reactions: Under the influence of strong bases like potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes or alkynes.
Reduction Reactions: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form less brominated or fully dehalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 1,2,3-trihydroxypropane.
科学研究应用
1,2,3-Tribromopropene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules, which can be further transformed into various functional groups.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism by which 1,2,3-tribromopropene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, its brominated derivatives may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
相似化合物的比较
1,2,3-Tribromopropene can be compared with other bromoalkanes such as:
1,2-Dibromoethane: Similar in reactivity but with only two bromine atoms.
1,3-Dibromopropane: Differing in the position of bromine atoms, leading to different reactivity and applications.
Tetrabromoethane: Contains four bromine atoms, making it more reactive and useful in different contexts.
What sets this compound apart is its unique structure with three bromine atoms on adjacent carbon atoms, which provides distinct reactivity patterns and applications.
属性
CAS 编号 |
63145-54-0 |
|---|---|
分子式 |
C3H3Br3 |
分子量 |
278.77 g/mol |
IUPAC 名称 |
(Z)-1,2,3-tribromoprop-1-ene |
InChI |
InChI=1S/C3H3Br3/c4-1-3(6)2-5/h1H,2H2/b3-1- |
InChI 键 |
GCYDHXOUHNLRDZ-IWQZZHSRSA-N |
手性 SMILES |
C(/C(=C/Br)/Br)Br |
规范 SMILES |
C(C(=CBr)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
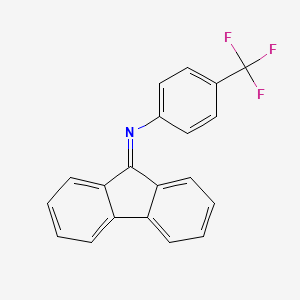


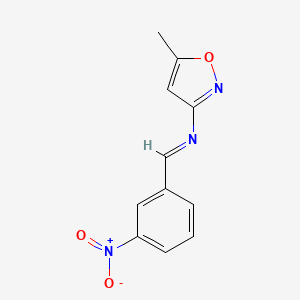
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)


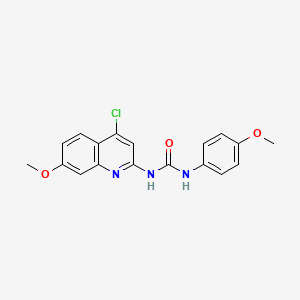
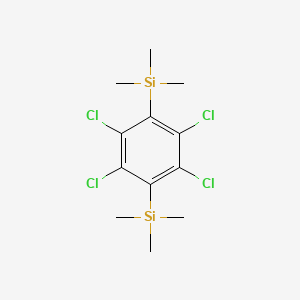
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)

